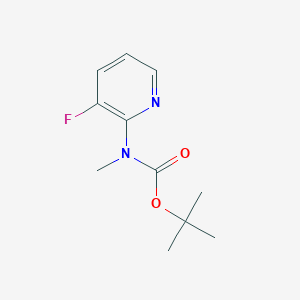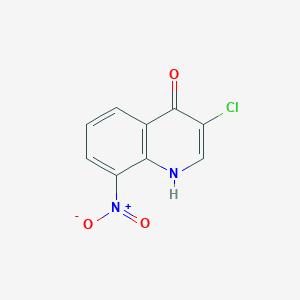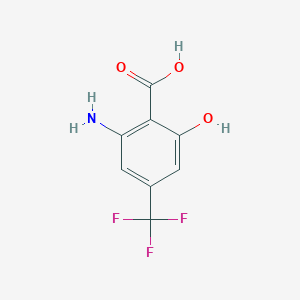
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a thiophene ring attached to a cyclopentyl group, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Cyclopentyl Group: The thiophene ring is then subjected to a Friedel-Crafts alkylation reaction with cyclopentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Acetic Acid Moiety: The final step involves the carboxylation of the intermediate product using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted thiophene derivatives
科学的研究の応用
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopentyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety may play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(Cyclopenten-1-yl)acetic acid: Similar in structure but lacks the thiophene ring.
2-(Thiophen-2-yl)acetic acid: Contains the thiophene ring but lacks the cyclopentyl group.
2-(1-(Thiophen-2-ylmethyl)cyclohexyl)acetic acid: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid is unique due to the combination of the thiophene ring and cyclopentyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-[1-(thiophen-2-ylmethyl)cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)9-12(5-1-2-6-12)8-10-4-3-7-15-10/h3-4,7H,1-2,5-6,8-9H2,(H,13,14) |
InChIキー |
WCNBVGYYLGTDKN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CC2=CC=CS2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)








![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)

![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)
![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)

